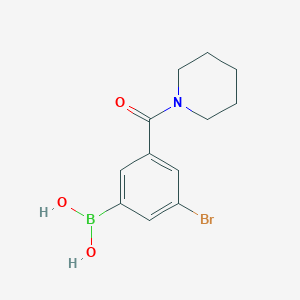

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H15BBrNO3 and a molecular weight of 311.97 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine-1-carbonyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid typically involves the following steps:

Piperidine-1-carbonylation: The attachment of a piperidine-1-carbonyl group to the phenyl ring.

Boronic Acid Formation:

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

Oxidation: The conversion of the boronic acid moiety to other functional groups.

Substitution: The replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It features a phenylboronic acid structure with bromine and piperidine-1-carbonyl functional groups, which enhance its reactivity and versatility in chemical reactions.

Scientific Research Applications

This compound serves as a reagent in organic synthesis, especially in carbon-carbon bond formation via Suzuki-Miyaura coupling. It is also explored as a boron carrier in neutron capture therapy, drug development, delivery systems, and the production of advanced materials and pharmaceuticals.

Chemical Reactions

- Suzuki-Miyaura Coupling This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds. Typical conditions involve palladium catalysts, bases like potassium carbonate, and solvents like toluene. The major products are biaryl compounds.

- Oxidation This process converts the boronic acid moiety to other functional groups using oxidizing agents like hydrogen peroxide or sodium periodate, yielding phenols or quinones.

- Substitution This involves replacing the bromine atom with other substituents using nucleophiles such as amines or thiols, resulting in various substituted phenylboronic acids.

Boronic Acids in Medicinal Chemistry

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The boronic acid moiety plays a crucial role in this process by facilitating the transfer of the organic group to the palladium center .

Comparación Con Compuestos Similares

Similar Compounds

3-(Piperidine-1-carbonyl)phenylboronic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Phenylboronic acid: Lacks both the bromine atom and the piperidine-1-carbonyl group, resulting in different reactivity and applications.

Uniqueness

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the piperidine-1-carbonyl group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

Actividad Biológica

5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Boronic Acids

Boronic acids, including this compound, are recognized for their diverse biological activities. They have been investigated for applications in anticancer therapies, antibacterial treatments, and as enzyme inhibitors. The unique properties of boronic acids allow them to interact with various biological targets, making them valuable in drug development .

The mechanism of action for boronic acids typically involves their ability to form reversible covalent bonds with diols and amines, which can affect enzyme activity and cellular signaling pathways. Specifically, this compound may inhibit proteasomal activity by mimicking the natural substrates of proteasome enzymes. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancers. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 0.126 | |

| Similar boronic acid derivatives | PC-3 (prostate cancer) | 0.150 | |

| Vaborbactam (related compound) | Various | 0.200 |

Antibacterial and Antiviral Activities

In addition to anticancer properties, boronic acids have demonstrated antibacterial and antiviral activities. The ability of these compounds to disrupt bacterial cell walls or viral replication processes is an area of ongoing research.

Table 2: Antibacterial Activity Data

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 | |

| Vaborbactam | K. pneumoniae | 8 |

Case Study 1: Inhibitory Effects on Cancer Cell Proliferation

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited a significant reduction in cell viability with an IC50 value of 0.126 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil which showed higher IC50 values .

Case Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of various boronic acids, including the compound . Results indicated that it effectively inhibited serine proteases at low concentrations, highlighting its potential as a therapeutic agent in diseases where serine proteases are implicated .

Propiedades

IUPAC Name |

[3-bromo-5-(piperidine-1-carbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMXLDOJJVZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N2CCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.